



# Brivaracetam Drug-Drug Interaction Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Brivaracetam |           |
| Cat. No.:            | B1667798     | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction (DDI) profile of **Brivaracetam** when co-administered with other anti-seizure medications (ASMs).

# Frequently Asked Questions (FAQs)

Q1: What is the general drug-drug interaction profile of **Brivaracetam**?

A: **Brivaracetam** generally has a favorable pharmacokinetic profile with a low potential for clinically significant drug-drug interactions.[1][2] It does not significantly interact with most metabolizing enzymes or drug transporters, and therefore is unlikely to interfere with drugs that use these pathways.[1] This allows for its administration with many other commonly prescribed ASMs without the need for dose adjustments.[1][3]

Q2: How is **Brivaracetam** metabolized and how does this influence its interaction potential?

A: **Brivaracetam** is extensively metabolized, with over 95% of the dose excreted as metabolites in the urine.[4][5] The primary metabolic pathway (responsible for about 60% of metabolism) is through hydrolysis of the acetamide group by amidase enzymes to form an inactive carboxylic acid metabolite.[4][6] A secondary, minor pathway involves hydroxylation mediated primarily by the cytochrome P450 enzyme CYP2C19.[5][6] Because the major pathway is not CYP-dependent, **Brivaracetam** has a lower propensity for CYP-mediated drug interactions compared to many other ASMs.[6]

# Troubleshooting & Optimization





Q3: Does **Brivaracetam** interact with strong enzyme-inducing ASMs?

A: Yes, strong enzyme-inducing ASMs such as carbamazepine, phenytoin, and phenobarbital/primidone can moderately decrease **Brivaracetam** plasma concentrations.[1][7] One study noted that co-administration with these strong inducers resulted in a significant reduction in **Brivaracetam** trough serum concentrations (around 49%).[7] However, dose adjustments for **Brivaracetam** are not typically required when co-administered with these agents.[1][3] Conversely, potent enzyme inducers outside of ASMs, like Rifampin, have been shown to decrease **Brivaracetam** exposure by nearly half, necessitating a potential doubling of the **Brivaracetam** dose.[3][6]

Q4: What is the nature of the interaction between Brivaracetam and Carbamazepine?

A: While carbamazepine (a strong enzyme inducer) can reduce **Brivaracetam** levels[7][8], **Brivaracetam** can significantly increase the concentration of carbamazepine-epoxide, the active metabolite of carbamazepine.[2][5][9] This occurs because **Brivaracetam** inhibits the enzyme epoxide hydrolase.[2][9] Studies have shown that **Brivaracetam** at doses of 100 or 200 mg twice daily can approximately double the plasma concentrations of carbamazepine-epoxide in a dose-dependent manner.[9] Despite this increase, the effect was not associated with symptoms of toxicity in clinical studies.[10]

Q5: Is there a clinically significant interaction between **Brivaracetam** and Valproic Acid?

A: Co-administration of **Brivaracetam** and Valproic Acid may lead to an increased risk of CNS side effects like dizziness and drowsiness.[11] From a pharmacokinetic perspective, some data suggests that the metabolism of **Brivaracetam** can be decreased when combined with Valproic Acid.[12] One study also noted that in the presence of valproate, carbamazepine-epoxide levels were higher when **Brivaracetam** was also co-administered, consistent with epoxide hydrolase inhibition by both valproate and **Brivaracetam**.[9]

Q6: Does **Brivaracetam** interact with other common ASMs like Levetiracetam, Lamotrigine, or Topiramate?

A:

• Levetiracetam: **Brivaracetam** and Levetiracetam act on the same protein target, SV2A, with **Brivaracetam** having a higher affinity.[5] Concomitant use provides no additional therapeutic



benefit.[5] Clinical trials have suggested that adding **Brivaracetam** to patients already taking Levetiracetam did not significantly reduce seizure frequency, and some observational studies caution against their combined use due to potential behavioral disturbances.[13]

- Lamotrigine: No clinically relevant interactions have been observed; **Brivaracetam** does not appear to alter lamotrigine concentrations.[3][10]
- Topiramate: While co-administration may increase the risk of CNS side effects such as
  dizziness and drowsiness[14], Brivaracetam does not alter the concentration of topiramate
  in a clinically relevant manner.[3][10]

Q7: Are dose adjustments generally required when co-administering **Brivaracetam** with other ASMs?

A: For the most part, dose adjustments are not necessary when **Brivaracetam** is added to other ASMs.[1][3] The one notable exception is the significant impact of the potent enzyme-inducer rifampin on **Brivaracetam** levels, which may require a dose increase of **Brivaracetam**. [3] Although strong enzyme-inducing ASMs can lower **Brivaracetam** concentrations, this is not typically considered to require a dose change.[1] It is recommended to monitor phenytoin levels when co-administered with **Brivaracetam**.[3][8]

# **Quantitative Data Summary**

The following tables summarize the pharmacokinetic interactions between **Brivaracetam** and other ASMs.

Table 1: Effect of Concomitant ASMs on Brivaracetam Pharmacokinetics



| Concomitant ASM                                                                           | Effect on Brivaracetam Plasma Concentration                                            | Recommended<br>Brivaracetam Dose<br>Adjustment |
|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|------------------------------------------------|
| Carbamazepine, Phenytoin, Phenobarbital/Primidone                                         | Moderate decrease (up to 49% lower trough concentrations observed in one study).[1][7] | Not generally required.[1]                     |
| Valproic Acid                                                                             | Potential for decreased metabolism of Brivaracetam. [12]                               | Not specified.                                 |
| Levetiracetam, Lamotrigine, Topiramate, Oxcarbazepine, Lacosamide, Pregabalin, Zonisamide | No clinically relevant effect.[3]                                                      | None.                                          |

Table 2: Effect of Brivaracetam on Pharmacokinetics of Concomitant ASMs



| Concomitant ASM                                                                                          | Effect of Brivaracetam on ASM Plasma Concentration                                                                                               | Recommended ASM Dose<br>Adjustment                          |
|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Carbamazepine                                                                                            | No change in parent drug, but<br>a dose-dependent increase in<br>the active metabolite,<br>carbamazepine-epoxide<br>(concentrations may double). | None, but monitor for potential side effects.[9]            |
| Phenytoin                                                                                                | Potential for a modest increase in phenytoin exposure, particularly at supratherapeutic Brivaracetam doses.[3][5][10]                            | None, but monitoring of phenytoin levels is recommended.[3] |
| Valproic Acid                                                                                            | No trend for change in valproate levels.[9]                                                                                                      | None.                                                       |
| Lamotrigine, Levetiracetam, Oxcarbazepine, Topiramate, Lacosamide, Phenobarbital, Pregabalin, Zonisamide | No clinically relevant effect on concentrations.[2][3][10]                                                                                       | None.                                                       |

# Troubleshooting Guides & Experimental Protocols Guide: Investigating a Potential Brivaracetam DDI in a Pre-clinical/Clinical Setting

This guide provides a logical workflow for researchers assessing a potential drug-drug interaction between **Brivaracetam** and another ASM.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A review of the drug-drug interactions of the antiepileptic drug brivaracetam PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the pharmacology and clinical efficacy of brivaracetam PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Brivaracetam Wikipedia [en.wikipedia.org]

# Troubleshooting & Optimization





- 6. Brivaracetam Therapy and CYP2C19 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cureepilepsy.org [cureepilepsy.org]
- 8. Briviact® (brivaracetam) for Epilepsy | Poison Control [poison.org]
- 9. Pharmacokinetic interaction of brivaracetam on carbamazepine in adult patients with epilepsy, with and without valproate co-administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Brivaracetam and Valproate Sodium Interactions Drugs.com [drugs.com]
- 12. medindia.net [medindia.net]
- 13. Brivaracetam in the treatment of epilepsy: a review of clinical trial data PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- To cite this document: BenchChem. [Brivaracetam Drug-Drug Interaction Profile: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667798#brivaracetam-drug-drug-interaction-profile-with-other-asms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com